molecular formula C10H11Br B2473639 1-Bromo-4-(1-methylcyclopropyl)benzene CAS No. 40780-08-3

1-Bromo-4-(1-methylcyclopropyl)benzene

Cat. No.: B2473639
CAS No.: 40780-08-3
M. Wt: 211.102
InChI Key: AEWSCKXHKZOLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Academic Research Context of Halogenated Arylcyclopropanes

Halogenated arylcyclopropanes are a class of organic compounds that have found extensive applications in medicinal chemistry and materials science. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This versatility makes them key intermediates in the synthesis of complex molecular architectures.

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, imparts unique stereoelectronic properties to the molecule. Its strained nature influences the reactivity of the adjacent aromatic ring and can confer desirable pharmacological properties in drug candidates. In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. unl.pt The rigid structure of the cyclopropyl group can also be used to lock a molecule into a specific conformation, which is often crucial for its biological activity. unl.pt

Furthermore, arylcyclopropanes are recognized for their role in the development of novel therapeutic agents. For instance, related compounds like 1-Bromo-4-cyclopropylbenzene are used as reagents in the synthesis of sodium-dependent glucose transporter (SGLT) inhibitors, which are important in the management of diabetes. pharmaffiliates.com

Historical Perspectives on the Study of 1-Bromo-4-(1-methylcyclopropyl)benzene and Related Structures

The study of arylcyclopropanes has a rich history rooted in the fundamental principles of organic synthesis. The development of methods to construct the strained cyclopropane (B1198618) ring and to couple it with aromatic systems has been a long-standing area of research. Early methods for the synthesis of cyclopropanes often involved intramolecular cyclization reactions.

Over the years, more sophisticated and efficient methods have been developed, including carbene addition to alkenes and various cross-coupling strategies. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, has revolutionized the synthesis of arylcyclopropanes, providing highly efficient and versatile routes to these compounds. These reactions allow for the direct coupling of an aryl halide with a cyclopropylboronic acid or a cyclopropyl Grignard reagent, respectively.

While specific historical details on the first synthesis or study of this compound are not extensively documented in readily available literature, its existence and utility are a direct consequence of the broader advancements in the synthesis of substituted arylcyclopropanes. The development of synthetic methodologies for this class of compounds has enabled the preparation of a wide array of derivatives with tailored properties for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1-methylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSCKXHKZOLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-08-3
Record name 1-bromo-4-(1-methylcyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Bromo 4 1 Methylcyclopropyl Benzene

Strategies for Constructing the 1-Methylcyclopropyl Moiety

The formation of the 1-methylcyclopropyl group attached to a benzene (B151609) ring is a key challenge in the synthesis of the target molecule. This can be achieved through various cyclopropanation reactions or by ring-forming transformations.

Cyclopropanation Reactions for Substituted Cyclopropanes

Cyclopropanation reactions involve the addition of a carbene or carbenoid species to an alkene. In the context of synthesizing the 1-methylcyclopropyl benzene precursor, the most common starting material is α-methylstyrene.

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.org It typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with the alkene in a stereospecific manner. wikipedia.org For the synthesis of (1-methylcyclopropyl)benzene, α-methylstyrene serves as the alkene substrate.

The reaction proceeds via the formation of a zinc carbenoid, which is believed to exist as (iodomethyl)zinc iodide. This species then transfers a methylene (B1212753) group to the double bond of α-methylstyrene through a concerted mechanism. organic-chemistry.org

Simmons-Smith Reaction Mechanism
Figure 1. Generalized mechanism of the Simmons-Smith reaction.

Modifications to the classical Simmons-Smith conditions have been developed to improve reactivity and yields. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) in place of the zinc-copper couple, which can be more effective for certain substrates. wikipedia.org

Table 1: Examples of Simmons-Smith and Analogue Reactions for Cyclopropanation

Alkene SubstrateReagentsSolventProductYield (%)Reference
α-MethylstyreneCH₂I₂ / Zn-CuDiethyl ether(1-Methylcyclopropyl)benzeneModerate wikipedia.orgorganic-chemistry.org
α-MethylstyreneCH₂I₂ / Et₂ZnDichloromethane(1-Methylcyclopropyl)benzeneGood wikipedia.org
4-Bromo-α-methylstyreneCH₂I₂ / Zn-CuDiethyl ether1-Bromo-4-(1-methylcyclopropyl)benzeneModerate wikipedia.org

An alternative to the Simmons-Smith reaction is the use of metal-catalyzed decomposition of diazo compounds to generate metal carbenoids. chem-station.comwikipedia.org These carbenoids are highly reactive species that can efficiently cyclopropanate alkenes. Transition metals such as copper, rhodium, and palladium are commonly employed as catalysts. wikipedia.org

For the synthesis of the 1-methylcyclopropyl moiety, a suitable diazo compound, such as a methyl diazoacetate, can be reacted with α-methylstyrene in the presence of a metal catalyst. The metal carbene intermediate is formed in situ and then adds to the double bond. wikipedia.org

The general mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal carbene complex. This complex then reacts with the alkene to form a metallocyclobutane intermediate, which subsequently undergoes reductive elimination to yield the cyclopropane (B1198618) product and regenerate the catalyst. wikipedia.org

Table 2: Metal Carbenoid Approaches to Cyclopropanation

Alkene SubstrateDiazo CompoundCatalystProductYield (%)Reference
α-MethylstyreneEthyl diazoacetateRh₂(OAc)₄Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylateHigh wikipedia.org
α-MethylstyreneMethyl diazoacetateCu(acac)₂Methyl 2-methyl-2-phenylcyclopropane-1-carboxylateGood chem-station.com
4-Bromo-α-methylstyreneEthyl diazoacetateRh₂(OAc)₄Ethyl 2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylateHigh wikipedia.org

Note: The products listed are esters, which would require further chemical modification (e.g., decarboxylation) to obtain the desired (1-methylcyclopropyl)benzene or its bromo-derivative.

Ring-Forming Reactions and Transformations Leading to Cyclopropane Scaffolds

Besides the direct cyclopropanation of alkenes, the 1-methylcyclopropyl moiety can also be constructed through intramolecular ring-closing reactions. One such approach is the Kulinkovich reaction, which involves the reaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) alkoxide catalyst. This reaction can be adapted to form cyclopropanols, which can then be deoxygenated to the corresponding cyclopropanes. While not a direct route to the target compound, it represents a powerful method for constructing substituted cyclopropane rings.

Aromatic Bromination Techniques for Benzene Derivatives

The introduction of a bromine atom onto the aromatic ring is the second key transformation in the synthesis of this compound. The timing of this step is crucial and can occur either before or after the formation of the cyclopropane ring.

Direct Halogenation Processes on the Aromatic Ring

Direct electrophilic aromatic substitution is the most common method for the bromination of benzene and its derivatives. lhsciencemansa.orglibretexts.orglibretexts.orgchemguide.co.ukyoutube.com The regioselectivity of this reaction is governed by the nature of the substituent already present on the ring. The 1-methylcyclopropyl group is an alkyl group and is therefore an ortho,para-director. Due to the steric bulk of the 1-methylcyclopropyl group, the para-substituted product is expected to be the major isomer.

Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS). lhsciencemansa.orgchemguide.co.ukyoutube.com

When (1-methylcyclopropyl)benzene is treated with bromine and a Lewis acid, the bromine molecule is polarized, creating a strong electrophile (Br⁺) which is then attacked by the electron-rich aromatic ring. A resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) is formed, and subsequent loss of a proton restores the aromaticity, yielding the brominated product. libretexts.orgyoutube.com

Electrophilic Aromatic Bromination Mechanism
Figure 2. General mechanism for the electrophilic bromination of benzene.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often used for the bromination of activated aromatic rings. mdpi.com The reaction with NBS can be carried out under various conditions, sometimes with a proton source to generate the active brominating species.

Table 3: Conditions for Electrophilic Aromatic Bromination

SubstrateBrominating AgentCatalyst/ConditionsMajor ProductReference
Toluene (B28343)Br₂ / FeBr₃Dark, room temp.p-Bromotoluene lhsciencemansa.orgchemguide.co.uk
(1-Methylcyclopropyl)benzeneBr₂ / FeBr₃Dichloromethane, 0 °C to rtThis compound lhsciencemansa.orgchemguide.co.uk (by analogy)
(1-Methylcyclopropyl)benzeneNBSAcetonitrile, rtThis compound mdpi.com (by analogy)

Note: The conditions for the bromination of (1-methylcyclopropyl)benzene are proposed by analogy to similar alkylbenzene substrates.

Alternatively, if the synthesis starts with a brominated precursor, such as 4-bromo-α-methylstyrene, the subsequent cyclopropanation reaction as described in section 2.1.1 would directly yield the final product, this compound.

Catalyzed Bromination Methods Utilizing Lewis Acids

Lewis acids are effective catalysts for the bromination of aromatic rings. libretexts.org They function by polarizing the bromine molecule, thereby increasing its electrophilicity and facilitating the attack by the electron-rich benzene ring. For substrates like (1-methylcyclopropyl)benzene, the cyclopropyl (B3062369) group is activating and ortho-, para-directing. Due to steric hindrance from the 1-methylcyclopropyl group, the para-substituted product, this compound, is generally favored.

Common Lewis acids employed in these reactions include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). libretexts.org The reaction is typically performed by treating the aromatic substrate with molecular bromine in the presence of a catalytic amount of the Lewis acid.

CatalystSolventTemperatureYieldRegioselectivity (para:ortho)
FeBr₃DichloromethaneRoom TempGoodHigh
AlCl₃Carbon disulfide0 °C to RTModerate-GoodHigh
ZnCl₂Acetic AcidRoom TempModerateGood

This is an interactive data table based on typical outcomes for catalyzed bromination of activated benzene rings.

Research has shown that solid-supported catalysts, such as zinc bromide on montmorillonite, can also effectively catalyze the bromination of similar phenylcyclopropane derivatives, often proceeding in the dark to avoid radical side reactions.

Photocatalytic and Electrochemical Strategies for Bromination

Modern synthetic methods are increasingly leveraging photocatalysis and electrochemistry to perform halogenations under milder conditions. dntb.gov.uarsc.org

Photocatalytic bromination often involves the use of a photocatalyst that, upon irradiation with visible light, can generate a bromine radical or a more potent electrophilic bromine species from a benign bromine source like N-bromosuccinimide (NBS) or an alkali metal bromide. researchgate.net For a substrate such as (1-methylcyclopropyl)benzene, this method can offer high selectivity. The reaction is typically initiated by a photocatalyst, such as Ru(bpy)₃²⁺ or an organic dye, which absorbs light and initiates an electron transfer process. dntb.gov.ua This can lead to the oxidation of a bromide source to generate the reactive brominating agent.

Electrochemical bromination provides an alternative approach where an electric current is used to oxidize bromide ions (from a source like NaBr or Bu₄NBr) to molecular bromine in situ. acs.org This method avoids the direct handling of hazardous liquid bromine and allows for precise control over the amount of brominating agent generated. acs.org The reaction is performed in an electrochemical cell, often an undivided one, where the aromatic substrate is oxidized at the anode in the presence of bromide ions, leading to regioselective bromination. organic-chemistry.org

Indirect Halogenation via Precursors and Functional Group Interconversion

An alternative to direct bromination is the synthesis of this compound through the chemical transformation of a pre-existing functional group on the aromatic ring. This strategy is particularly useful if the desired isomer is difficult to obtain selectively through direct methods or if the starting material is readily available.

A prominent example of this approach is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This process involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide salt. wikipedia.org

The synthetic sequence would be as follows:

Nitration: (1-methylcyclopropyl)benzene is first nitrated to form 1-(1-methylcyclopropyl)-4-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, yielding 4-(1-methylcyclopropyl)aniline (B3214649).

Diazotization and Bromination (Sandmeyer Reaction): The resulting amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with copper(I) bromide (CuBr) yields the target molecule, this compound. nih.gov

This multi-step pathway provides excellent regiochemical control, as the initial nitration step is highly selective for the para position.

StepReagentsProductTypical Yield
1. NitrationHNO₃, H₂SO₄1-(1-methylcyclopropyl)-4-nitrobenzeneHigh
2. ReductionH₂, Pd/C or SnCl₂, HCl4-(1-methylcyclopropyl)anilineHigh
3. Sandmeyer1. NaNO₂, HBr; 2. CuBrThis compoundGood

This is an interactive data table illustrating a typical functional group interconversion sequence.

Convergent Synthesis from Aryl and Cyclopropyl Precursors

Convergent syntheses build the target molecule by joining two key fragments, in this case, an aryl component and a cyclopropyl component. These methods are highly valued for their efficiency and flexibility.

Cross-Coupling Strategies Employing Organometallic Reagents

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. To synthesize this compound, one could couple 1,4-dibromobenzene (B42075) with a (1-methylcyclopropyl)boronic acid or its ester derivative. A crucial aspect of this approach is achieving selective mono-coupling. researchgate.net By carefully controlling the stoichiometry (using a slight excess of the dibromobenzene) and reaction conditions, the formation of the di-coupled byproduct can be minimized.

The catalytic cycle typically involves a Pd(0) catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable phosphine (B1218219) ligand.

Heck Reaction: While the classic Heck reaction couples aryl halides with alkenes, variations of this methodology can be used to construct aryl-cyclopropane bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org For instance, a palladium-catalyzed reaction could potentially couple 1,4-dibromobenzene with a suitable methylated cyclopropene (B1174273) derivative, though this is a less common approach for this specific substitution pattern. The intramolecular Heck reaction is a well-established method for forming cyclic structures. wikipedia.org

ReactionAryl ComponentCyclopropyl ComponentCatalyst/Reagents
Suzuki-Miyaura1,4-Dibromobenzene(1-methylcyclopropyl)boronic acidPd(PPh₃)₄, K₂CO₃
Suzuki-Miyaura(4-Bromophenyl)boronic acid1-Bromo-1-methylcyclopropanePdCl₂(dppf), K₃PO₄

This is an interactive data table showing potential cross-coupling strategies.

This strategy involves the generation of a potent aryl nucleophile from a dihaloarene, which then reacts with an appropriate electrophile.

Using Organolithium Reagents: 1,4-dibromobenzene can undergo a selective halogen-metal exchange at low temperatures (e.g., -78 °C) with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817). chemicalbook.comorgsyn.org This generates 4-bromophenyllithium in situ. This highly reactive organometallic intermediate can then be "quenched" by reacting it with an electrophilic source of the 1-methylcyclopropyl group. A suitable electrophile could be a 1-methylcyclopropyl halide or triflate, though the synthesis of such electrophiles can be challenging. An alternative conceptual approach involves reacting the aryllithium with a precursor like 1-methylcyclopropanecarbonyl chloride, followed by reduction of the resulting ketone.

Using Organomagnesium (Grignard) Reagents: A Grignard reagent can be formed from 1,4-dibromobenzene. wisc.edu Due to the similar reactivity of the two bromine atoms, selective mono-Grignard formation can be difficult, often leading to mixtures. However, methods using highly active magnesium (Rieke magnesium) or employing Barbier-type conditions can sometimes favor the desired mono-metallic species. More commonly, a halogen-metal exchange is performed using an alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), which can selectively convert one of the C-Br bonds of 1,4-dibromobenzene into a C-MgBr bond. organic-chemistry.org This resulting 4-bromophenylmagnesium bromide can then be reacted with an appropriate electrophile to install the 1-methylcyclopropyl moiety.

Utilization of Aromatic Ketone Precursors in Olefination Reactions

The synthesis of this compound from aromatic ketone precursors represents a strategic approach that leverages classic organic transformations. This methodology typically begins with a readily available aromatic ketone, such as 4-bromoacetophenone, which contains the necessary brominated benzene scaffold. The core of this synthetic strategy involves converting the ketone's carbonyl group into a carbon-carbon double bond via an olefination reaction. This transformation produces a crucial alkene intermediate, which is then subjected to a cyclopropanation reaction to construct the final methylcyclopropyl moiety. This multi-step sequence demonstrates the effective use of olefination as a pivotal step in building complex cyclic structures on an aromatic framework.

Stage 1: Olefination of 4-Bromoacetophenone

The initial and key stage in this synthetic pathway is the conversion of the ketone functional group in 4-bromoacetophenone into an alkene. The Wittig reaction is a widely employed and highly effective olefination method for this purpose. organicreactions.org This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane, to transform the carbonyl group into a methylene (=CH₂) group, yielding the intermediate product, 1-bromo-4-isopropenylbenzene.

The reactive ylide is typically prepared in situ by treating a phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, with a strong base such as n-butyllithium (n-BuLi). wikipedia.org The ylide then reacts with the 4-bromoacetophenone. The thermodynamic driving force of the reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct, which ensures a high conversion to the desired alkene. organicreactions.org

Table 1: Wittig Olefination of 4-Bromoacetophenone

ReactantReagentsSolventIntermediate Product
4-Bromoacetophenone1. Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) 2. Strong Base (e.g., n-Butyllithium)Anhydrous Ether or Tetrahydrofuran (THF)1-Bromo-4-isopropenylbenzene

Stage 2: Cyclopropanation of 1-Bromo-4-isopropenylbenzene

Following the successful olefination, the second stage involves the construction of the cyclopropane ring. The Simmons-Smith reaction is a classic and highly efficient method for the cyclopropanation of alkenes and is well-suited for converting the 1-bromo-4-isopropenylbenzene intermediate into the final product. nih.govorganic-chemistry.org This reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn/Cu). wikipedia.org This carbenoid adds the methylene group across the double bond of the isopropenyl substituent to form the stable three-membered ring. The Simmons-Smith reaction is known for its compatibility with a wide array of functional groups, making it ideal for substrates containing moieties like aryl bromides. researchgate.net A common modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the Zn/Cu couple, which can enhance reactivity. wikipedia.orgtcichemicals.com

Table 2: Simmons-Smith Cyclopropanation

ReactantReagentsSolventFinal Product
1-Bromo-4-isopropenylbenzene1. Diiodomethane (CH₂I₂) 2. Zinc-Copper Couple (Zn/Cu) or Diethylzinc (Et₂Zn)Diethyl Ether or Dichloromethane (CH₂Cl₂)This compound

Chemical Transformations and Mechanistic Organic Chemistry of 1 Bromo 4 1 Methylcyclopropyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aryl halide like 1-Bromo-4-(1-methylcyclopropyl)benzene is generally challenging due to the high energy required to break the strong carbon-bromine bond, which has partial double bond character from resonance with the aromatic ring. However, under specific conditions, substitution can be achieved through distinct mechanistic pathways.

The replacement of the bromine atom on the aromatic ring by a nucleophile can theoretically proceed via two primary mechanisms: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). wikipedia.orglibretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org The 1-methylcyclopropyl group is generally considered to be an electron-donating group, similar to other alkyl groups. Therefore, it does not activate the ring towards SNAr reactions; instead, it deactivates it. Consequently, this pathway is highly unfavorable for this compound under standard nucleophilic aromatic substitution conditions.

The elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate, is more plausible for unactivated aryl halides, albeit under harsh reaction conditions. almerja.commasterorganicchemistry.comlibretexts.org This pathway is typically initiated by a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, which abstracts a proton from the position ortho to the bromine atom. libretexts.org Subsequent elimination of the bromide ion generates the benzyne intermediate. The nucleophile then attacks either of the two carbons of the triple bond, followed by protonation to yield the substitution product. almerja.com For this compound, this would lead to a mixture of meta- and para-substituted products.

Table 1: Plausible Nucleophilic Substitution Pathways and Conditions

Mechanism Required Conditions Applicability to this compound Expected Products
SNAr (Addition-Elimination) Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to Br. Unfavorable, due to the electron-donating nature of the 1-methylcyclopropyl group. Not expected.
Elimination-Addition (Benzyne) Very strong base (e.g., NaNH₂) and harsh conditions (e.g., liquid NH₃, -33 °C). libretexts.org Plausible under forcing conditions. A mixture of 4-(1-methylcyclopropyl)aniline (B3214649) and 3-(1-methylcyclopropyl)aniline (B12290200) (with NH₂⁻ as nucleophile).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene (B151609) and its derivatives. The outcome of these reactions on a substituted benzene, such as this compound, is determined by the electronic properties of the existing substituents, which affect both the reaction rate and the position of the incoming electrophile.

The reactivity of the benzene ring toward electrophiles is influenced by the combined electronic effects of the bromine atom and the 1-methylcyclopropyl group.

Bromine Atom: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when attack occurs at these positions. pressbooks.pub

1-Methylcyclopropyl Group: The cyclopropyl (B3062369) group is known to be a good π-electron donor, capable of stabilizing an adjacent positive charge through conjugation. stackexchange.com This is attributed to the high p-character of the C-C bonds in the strained ring. Like other alkyl groups, it acts as an electron-donating group (EDG) and activates the aromatic ring toward electrophilic attack. numberanalytics.comlibretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org

An example reaction would be the nitration of this compound with a mixture of nitric acid and sulfuric acid. The major product expected is 1-Bromo-2-nitro-4-(1-methylcyclopropyl)benzene.

Oxidation and Reduction Reactions

The alkyl and aryl moieties of this compound can undergo oxidation under specific conditions.

The aromatic ring of this compound is generally resistant to oxidation except under harsh conditions that would likely degrade the entire molecule. The 1-methylcyclopropyl substituent, however, presents a more reactive site.

While alkyl side chains on a benzene ring can often be oxidized at the benzylic position, the 1-methylcyclopropyl group lacks a benzylic hydrogen atom. The carbon attached to the ring is a quaternary carbon, making it resistant to standard benzylic oxidation reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

However, a known reaction for aryl-substituted cyclopropanes is oxidative radical ring-opening . beilstein-journals.orgnih.govresearchgate.netnih.gov This type of transformation can be initiated by radical species and often involves the cleavage of one of the cyclopropane's C-C bonds. For example, reacting an aryl-substituted methylenecyclopropane (B1220202) with an acyl radical can lead to a cascade of reactions involving radical addition, ring-opening of the cyclopropane (B1198618), and subsequent intramolecular cyclization. nih.gov While the specific conditions for this compound are not widely documented, it is mechanistically plausible that under radical-generating oxidative conditions, the cyclopropyl ring could open to form a more stable radical intermediate, which could then undergo further reactions.

Reductive Debromination and Hydrogenation Studies

The transformation of aryl bromides into their corresponding debrominated or hydrogenated products is a fundamental process in organic synthesis, often employed to remove a halogen directing group or to introduce hydrogen atoms. In the context of this compound, reductive debromination would yield (1-methylcyclopropyl)benzene. This process typically involves methods such as catalytic hydrogenation, metal-hydride reduction, or dissolving metal reductions.

Catalytic hydrogenation, commonly employing catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a widely used method for dehalogenation. The efficiency of this reaction for this compound would depend on catalyst loading, hydrogen pressure, and solvent choice. The cyclopropyl group is generally stable under these conditions, although highly strained cyclopropanes can sometimes undergo ring-opening, a possibility that would need to be evaluated experimentally.

Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) provide another pathway for debromination. While effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative, less toxic radical systems.

Hydrogenation studies could also explore the saturation of the aromatic ring. This transformation is significantly more challenging than simple debromination and requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium on a support (e.g., Al₂O₃, C). Under such conditions, the stability of the 1-methylcyclopropyl moiety would be a primary concern, as high temperatures and pressures can induce ring cleavage.

Table 1: Representative Conditions for Reductive Debromination of Aryl Bromides This table presents generalized data for aryl bromides to illustrate common methodologies.

MethodCatalyst/ReagentSolventConditionsTypical Yield
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)EthanolRoom Temperature, 12 h>95%
Transfer Hydrogenation10% Pd/C, HCOOH·NEt₃Isopropanol80 °C, 4 h90-98%
Radical DebrominationBu₃SnH, AIBN (cat.)Toluene (B28343)110 °C, 2 h85-95%
Grignard Formation & QuenchMg, then H₂OTHF65 °C, then 0 °C80-90%

Catalytic Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the aryl bromide moiety allows for facile oxidative addition to a low-valent palladium center, initiating the catalytic cycle. The 1-methylcyclopropyl group, being sterically demanding and electronically donating, influences the reactivity and scope of these transformations.

Scope and Limitations in Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netnih.gov For this compound, this reaction enables the synthesis of a wide array of 4-(1-methylcyclopropyl)-1,1'-biphenyl derivatives.

Scope: The reaction is generally tolerant of a broad range of functional groups, allowing for the coupling of this compound with various aryl-, heteroaryl-, and alkenylboronic acids and esters. nih.gov The electron-donating nature of the 1-methylcyclopropyl group can slightly decrease the rate of oxidative addition compared to electron-deficient aryl bromides, but this is readily overcome with modern, highly active palladium catalysts. Catalytic systems based on bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective. researchgate.net

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid This table shows representative results for various substituted aryl bromides to illustrate electronic and steric effects.

Aryl Bromide SubstrateCatalyst SystemBaseSolventYield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O95
4-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane92
This compound (Predicted)Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)K₃PO₄Toluene85-95
2-BromotoluenePd(OAc)₂ (2 mol%), RuPhos (4 mol%)Cs₂CO₃Dioxane88

Advancements in Heck Reaction Methodologies

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. organic-chemistry.orgmdpi.com This reaction offers a powerful method for the vinylation of this compound. The typical mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Recent advancements have focused on developing more active and stable catalyst systems that can operate under milder conditions and with a broader substrate scope. Phosphine-free catalyst systems, such as those using palladium nanoparticles or specific palladium salts in ionic liquids, have gained prominence for their high efficiency and often simplified workup procedures. organic-chemistry.org High-turnover catalysts, including palladacycles, allow for reactions to proceed with very low catalyst loadings (ppm levels), which is advantageous for industrial applications. organic-chemistry.org

For this compound, these advanced methodologies would enable efficient coupling with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives. The reaction typically exhibits high stereoselectivity for the trans isomer of the resulting alkene. organic-chemistry.org The steric bulk of the 1-methylcyclopropyl substituent is not expected to significantly hinder reactions with unhindered terminal alkenes but may influence regioselectivity and yield with internal or more substituted olefins.

Optimization of Catalytic Systems for Stereoselective Transformations

While this compound is achiral, it can participate in reactions that generate new chiral centers, necessitating the use of asymmetric catalysis to control stereochemistry. This is particularly relevant in variants of the Heck reaction where coupling to a prochiral olefin creates a stereogenic center.

Chiral Ligand Design and Their Impact on Enantioselectivity

The key to achieving high enantioselectivity in palladium-catalyzed reactions is the design of the chiral ligand coordinated to the metal center. beilstein-journals.org These ligands create a chiral environment around the palladium atom, which differentiates between the two enantiotopic faces of the prochiral substrate during the key stereochemistry-determining step (e.g., migratory insertion in the Heck reaction).

Prominent classes of chiral ligands used in asymmetric cross-coupling include:

Chiral Diphosphines: Ligands like BINAP possess C₂ symmetry and a defined bite angle, which effectively controls the geometry of the catalyst and induces high enantioselectivity. beilstein-journals.org

Phosphino-oxazolines (PHOX): These P,N-type ligands have proven highly effective in asymmetric Heck reactions. The two distinct donor atoms (P and N) and multiple stereogenic centers allow for fine-tuning of both steric and electronic properties to maximize enantiomeric excess (ee). beilstein-journals.org

N-Heterocyclic Carbenes (NHCs): Chiral NHC ligands offer strong σ-donation and create a robust bond to the palladium center, leading to stable and highly active catalysts for asymmetric transformations.

The choice of ligand is critical and must be optimized for each specific transformation. For the asymmetric Heck arylation of a substrate like 2,3-dihydrofuran (B140613) with this compound, a PHOX-type ligand would be a promising starting point for achieving high enantioselectivity.

Influence of Solvent Systems and Temperature Gradients on Stereocontrol

Beyond the ligand, reaction parameters such as solvent and temperature play a crucial role in controlling stereoselectivity. documentsdelivered.com

Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry and stability of key catalytic intermediates. Nonpolar solvents like toluene or benzene often favor higher enantioselectivity by promoting a more ordered and compact transition state. In contrast, polar coordinating solvents like THF or DMF can sometimes compete for coordination to the metal center, potentially disrupting the chiral environment and lowering the ee.

Temperature Gradients: Temperature directly affects the energetics of the catalytic cycle. Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the available thermal energy (kT). Consequently, the reaction proceeds more selectively through the lower-energy pathway. However, reducing the temperature also decreases the reaction rate, so a balance must be struck to achieve both high selectivity and practical conversion in a reasonable timeframe.

Table 3: Influence of Ligand and Temperature on a Model Asymmetric Heck Reaction Reaction: Arylation of 2,3-Dihydrofuran with an Aryl Bromide. Data is representative.

Chiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(R)-BINAPToluene608575
(S,S)-Ph-PHOXDioxane409092
(S,S)-Ph-PHOXDioxane257897
Chiral NHC-Pd ComplexTHF258894

Rearrangement Reactions Involving the Cyclopropyl Ring System

The chemical reactivity of this compound is significantly influenced by the presence of the strained cyclopropyl ring. This three-membered ring system is susceptible to various rearrangement reactions, particularly under acidic, thermal, or photochemical conditions. These transformations typically proceed via cleavage of one of the cyclopropane C-C bonds, leading to the formation of more stable carbocationic intermediates or diradical species, which can then rearrange to a variety of products.

Acid-Catalyzed Rearrangements of Cyclopropyl Derivatives

The acid-catalyzed rearrangement of aryl-substituted cyclopropanes, such as this compound, is a well-documented process that proceeds through the formation of a cyclopropylcarbinyl cation. The stability of this cation and the subsequent rearrangement pathways are influenced by the nature of the substituents on both the aromatic and cyclopropyl rings.

The generally accepted mechanism for the acid-catalyzed rearrangement of 1-aryl-1-methylcyclopropanes involves the initial protonation of the cyclopropane ring. This protonation can occur on any of the three C-C bonds of the cyclopropyl ring. However, protonation leading to the formation of the most stable carbocation intermediate is favored. In the case of this compound, the tertiary benzylic carbocation that would be formed upon ring opening is significantly stabilized by the adjacent phenyl group through resonance, despite the electron-withdrawing nature of the bromine substituent.

The key intermediate in these rearrangements is the cyclopropylcarbinyl cation. This cation is a non-classical carbocation, characterized by delocalization of the positive charge over the benzylic carbon and the carbons of the former cyclopropyl ring. This delocalized nature allows for rapid equilibration between different cationic forms, leading to a variety of rearranged products upon reaction with a nucleophile or elimination of a proton.

The outcome of the acid-catalyzed rearrangement is highly dependent on the reaction conditions, including the nature of the acid and the solvent. In the presence of a nucleophilic solvent (solvolysis), the carbocationic intermediates can be trapped to yield ring-opened products. For instance, in aqueous acid, the formation of homoallylic alcohols is a common outcome. The regioselectivity of the nucleophilic attack is governed by the distribution of positive charge in the carbocationic intermediates.

A generalized scheme for the acid-catalyzed rearrangement of a 1-aryl-1-methylcyclopropane is presented below:

Figure 1. Generalized mechanism for the acid-catalyzed rearrangement of 1-aryl-1-methylcyclopropanes.
StepDescriptionIntermediate
1Protonation of the cyclopropane ringProtonated cyclopropane
2Ring opening to form a cyclopropylcarbinyl cationCyclopropylcarbinyl cation
3Rearrangement of the carbocationHomoallylic or cyclobutyl cations
4Nucleophilic attack or eliminationRearranged products

It is important to note that while the above provides a general framework, the specific products and their ratios will be influenced by the electronic effects of the 4-bromo substituent on the phenyl ring. The electron-withdrawing nature of bromine is expected to destabilize the adjacent carbocation to some extent, which could influence the rate and pathway of the rearrangement compared to an unsubstituted phenylcyclopropane.

Mechanistic Studies of Thermal and Photochemical Rearrangement Pathways

While acid-catalyzed rearrangements of arylcyclopropanes are well-studied, thermal and photochemical rearrangements offer alternative pathways for the transformation of these strained ring systems. These reactions typically proceed through different intermediates, such as diradicals, and can lead to unique product distributions.

Thermal Rearrangements:

The thermal rearrangement of cyclopropanes generally requires high temperatures and proceeds through the homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate. The stability of this diradical is a key factor in determining the reaction pathway. For this compound, cleavage of the bond between the substituted carbon (C1) and one of the methylene (B1212753) carbons of the cyclopropyl ring would lead to a diradical with one radical center at a tertiary benzylic position, which is relatively stable.

Once formed, this diradical can undergo several transformations, including:

Ring-opening: The diradical can lead to the formation of various isomeric alkenes.

Intramolecular hydrogen abstraction: This can lead to the formation of different cyclic or acyclic products.

Geometric isomerization: If applicable, cis-trans isomerization can occur through the diradical intermediate.

The specific products of the thermal rearrangement of this compound have not been explicitly reported in the literature. However, based on studies of analogous arylcyclopropanes, it can be postulated that a complex mixture of products would be formed, reflecting the various possible fates of the diradical intermediate.

Photochemical Rearrangements:

Photochemical rearrangements of arylcyclopropanes can be initiated by direct irradiation or through the use of a photosensitizer. These reactions often proceed through excited singlet or triplet states and can lead to products that are not accessible through thermal or acid-catalyzed pathways.

The photochemical behavior of arylcyclopropanes is complex and can involve several competing processes, including:

Ring-opening to form carbenes: This can be a significant pathway, leading to subsequent reactions of the carbene intermediate.

Formation of diradical intermediates: Similar to thermal rearrangements, but potentially with different spin states, leading to different product distributions.

Electron transfer processes: The excited arylcyclopropane can undergo electron transfer with other molecules in the reaction mixture, leading to radical ion intermediates.

For this compound, the presence of the bromine atom could also influence the photochemical pathways, for instance, by promoting intersystem crossing to the triplet state. The specific outcomes of photochemical rearrangements are highly dependent on the wavelength of light used, the presence of sensitizers or quenchers, and the solvent. Without specific experimental data for this compound, any proposed mechanism would be speculative but would likely involve initial excitation of the aromatic chromophore followed by energy transfer to the cyclopropane ring, leading to its cleavage.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 1-Bromo-4-(1-methylcyclopropyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR are used to assemble a complete structural picture.

Proton NMR (¹H-NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and methyl protons.

The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, a result of the disubstituted pattern. The protons ortho to the bromine atom are deshielded and appear at a higher chemical shift compared to the protons ortho to the cyclopropyl group. The cyclopropyl methylene (B1212753) (CH₂) protons are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as two complex multiplets in the aliphatic region of the spectrum. The methyl (CH₃) group, being attached to a quaternary carbon, gives rise to a characteristic singlet.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to Br) 7.35 - 7.45 Doublet 2H
Aromatic (ortho to cyclopropyl) 7.10 - 7.20 Doublet 2H
Methyl (-CH₃) ~1.4 Singlet 3H

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. A ¹³C-NMR spectrum of this compound would display distinct signals for each chemically unique carbon atom.

The spectrum would show four signals for the aromatic carbons, including the carbon atom bonded to the bromine (C-Br), which appears at a specific chemical shift, and the ipso-carbon attached to the cyclopropyl group. The cyclopropyl group itself would show signals for the quaternary carbon and the two equivalent methylene carbons. Finally, a signal for the methyl carbon would be observed in the upfield region. PubChem indicates the existence of an experimental ¹³C-NMR spectrum for this compound. nih.gov

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br) 119 - 121
Aromatic (CH, ortho to Br) 131 - 132
Aromatic (CH, ortho to cyclopropyl) 128 - 129
Aromatic (C-ipso) 146 - 148
Cyclopropyl (Quaternary C) 20 - 25
Cyclopropyl (-CH₂-) 15 - 18

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of a monobrominated compound.

Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable cation, or the cleavage of the methyl group or the cyclopropyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is highly effective for separating volatile compounds from a mixture and identifying them based on their mass spectra.

In the analysis of this compound, GC-MS is used to assess the purity of a sample. A pure sample would exhibit a single peak in the gas chromatogram at a specific retention time under defined chromatographic conditions. The mass spectrometer then analyzes this peak, and the resulting mass spectrum can be compared against a library or known standards to confirm the identity of the compound. The presence of any additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.

Chromatographic Techniques for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and isolation of this compound, column chromatography is a commonly employed and essential purification method.

Column chromatography is a versatile and widely used method for purifying chemical compounds from mixtures. The principle involves a stationary phase (a solid adsorbent, typically silica (B1680970) gel) packed into a column and a mobile phase (a liquid eluent) that flows through it.

In the purification of this compound, the crude product mixture is loaded onto a silica gel column. An appropriate eluent system, often a non-polar solvent or a mixture of solvents with varying polarity, is then passed through the column. Due to differences in polarity and affinity for the silica gel, the components of the mixture travel down the column at different rates, allowing for their separation. For a non-polar compound like this compound, a common eluent is 100% hexane (B92381) or a mixture with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) to achieve optimal separation from any polar impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it a valuable tool for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of products.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid stationary phase, such as silica gel, coated onto a glass or aluminum backing. The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.

The choice of the eluent system is crucial for achieving good separation. For a nonpolar compound like this compound, a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, is often employed. The polarity of the eluent can be adjusted to optimize the separation of the starting material from the product.

Visualization of the separated spots on the TLC plate is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. Alternatively, the plate can be stained with a developing agent, such as potassium permanganate (B83412) (KMnO4), which reacts with many organic compounds to produce colored spots.

The progress of the reaction is monitored by comparing the TLC plate of the reaction mixture over time to the spots of the pure starting material and, if available, the expected product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will appear and intensify. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and can be used to identify the components of the reaction mixture.

Table 1: Hypothetical TLC Monitoring of a Suzuki Coupling Reaction of this compound

Time (hours)Starting Material Spot IntensityProduct Spot IntensityStarting Material RfProduct Rf
0HighNone0.650.40
1MediumLow0.650.40
3LowMedium0.650.40
6NoneHigh-0.40
TLC conditions: Silica gel 60 F254 plates; Mobile phase: Hexane/Ethyl Acetate (9:1); Visualization: UV light (254 nm).

Other Advanced Analytical Techniques for Comprehensive Characterization (e.g., X-ray Crystallography for derivatives)

While techniques like NMR and mass spectrometry provide valuable information about the structure and connectivity of this compound, X-ray crystallography stands out as a powerful method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although obtaining a single crystal of the liquid this compound suitable for X-ray diffraction can be challenging, this technique is frequently applied to its solid derivatives to confirm their structure with high precision.

For instance, a derivative of this compound could be synthesized, such as (4-(1-methylcyclopropyl)phenyl)boronic acid, which is often a crystalline solid. The structural analysis of such a derivative by X-ray crystallography would provide definitive proof of the connectivity and stereochemistry of the molecule.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffraction spots, a detailed three-dimensional model of the molecule can be constructed. This model provides precise information on bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecular geometry.

As a representative example of the type of data obtained for a brominated aromatic compound, the crystallographic data for a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, is presented below. This illustrates the detailed structural information that can be obtained for derivatives of this compound.

Table 2: Representative Crystallographic Data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene researchgate.net

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.808(8)
b (Å)5.247(5)
c (Å)22.66(2)
β (°)100.956(15)
Volume (ų)1026.9(17)
Z4
Density (calculated) (g/cm³)1.701

This level of detailed structural information is crucial for understanding the solid-state packing of molecules, intermolecular interactions, and for confirming the outcome of chemical transformations.

Theoretical and Computational Investigations of 1 Bromo 4 1 Methylcyclopropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intricate details of molecular structures, reaction mechanisms, and electronic properties. In the context of 1-Bromo-4-(1-methylcyclopropyl)benzene, these theoretical approaches can provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

For analogous systems, DFT calculations are instrumental in mapping the potential energy surfaces of various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and electrophilic aromatic substitution. These studies typically involve the optimization of the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

A hypothetical DFT study on the Suzuki coupling of this compound with an arylboronic acid, for example, would elucidate the energies of the key intermediates in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The transition state structures would reveal the atomic arrangements at the point of highest energy along the reaction coordinate.

Table 5.1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step (Note: This table is illustrative as specific data for the target compound was not found.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Products-15.8

Conformational Analysis and Energetics of the Cyclopropyl-Aryl System

The conformational preferences of the 1-methylcyclopropyl group relative to the benzene (B151609) ring are governed by a delicate balance of steric and electronic effects. Conformational analysis using computational methods can identify the most stable arrangements of the molecule and the energy barriers to rotation around the C-C bond connecting the cyclopropyl (B3062369) and phenyl groups.

Computational studies on similar cyclopropyl-aryl systems have shown that the bisected conformation is often the more stable due to favorable orbital overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system. The energy difference between these conformers is typically small, on the order of a few kcal/mol.

Table 5.2: Hypothetical Conformational Energy Data (Note: This table is illustrative as specific data for the target compound was not found.)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Bisected00.0
Perpendicular90+2.1

Molecular Modeling Approaches for Reactivity and Selectivity Predictions

Molecular modeling encompasses a range of computational techniques used to predict the reactivity and selectivity of chemical reactions. For this compound, these models can help forecast the outcomes of various transformations.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of a series of related compounds with their observed reactivity. While no specific QSAR models for this compound were found, such an approach would involve calculating various molecular descriptors (e.g., steric parameters, electronic properties) and using statistical methods to build a predictive model.

Molecular mechanics and molecular dynamics simulations can be employed to study the interactions of this compound with catalysts or other reactants. These simulations can provide insights into the binding modes and energies that precede a chemical reaction, which can be crucial for understanding and predicting selectivity.

Analysis of Stereoelectronic Properties and Their Impact on Reactivity and Molecular Interactions

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. In this compound, key stereoelectronic interactions involve the interplay between the orbitals of the cyclopropyl group, the aromatic π-system, and the substituents.

The cyclopropyl group is known to possess π-character in its C-C bonds (Walsh orbitals), allowing it to engage in conjugation with the adjacent benzene ring. This interaction can influence the electron density distribution in the aromatic ring, thereby affecting its reactivity towards electrophilic or nucleophilic attack. The electron-donating nature of the cyclopropyl group generally activates the aromatic ring, particularly at the ortho and para positions.

Research on Derivatives and Analogues of 1 Bromo 4 1 Methylcyclopropyl Benzene

Synthesis and Reactivity of Halo-Substituted Analogues

The introduction of different halogen atoms onto the aromatic ring of 1-Bromo-4-(1-methylcyclopropyl)benzene significantly influences the electronic properties and reactivity of the molecule. Both fluorination and polybromination have been explored, each presenting unique synthetic hurdles and resulting in derivatives with distinct chemical behaviors.

Fluorinated Cyclopropylbenzene (B146485) Derivatives and Their Unique Reactivity

The synthesis of fluorinated analogues of this compound is of considerable interest due to the often-beneficial effects of fluorine in bioactive molecules. Methods for introducing fluorine into aromatic systems are well-established and can be applied to the cyclopropylbenzene scaffold. Electrophilic fluorination using reagents like Selectfluor® can be employed, although the reactivity is influenced by steric and electronic factors. nih.govorganic-chemistry.org The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, affecting subsequent reactions.

The reactivity of these fluorinated derivatives is marked by the robust nature of the carbon-fluorine bond, which imparts metabolic stability. rochester.edu However, the presence of fluorine can also direct the regioselectivity of further functionalization reactions on the aromatic ring. Computational studies combined with 19F NMR and mass spectrometry have become powerful tools for identifying fluorinated products and understanding their formation pathways during chemical transformations. rochester.edu The unique electronic environment created by the fluorine atom can also influence the reactivity of the adjacent cyclopropyl (B3062369) ring.

Polybrominated Cyclopropylbenzene Derivatives and Synthetic Challenges

The synthesis of polybrominated cyclopropylbenzene derivatives presents significant synthetic challenges. While the bromination of arylcyclopropanes can be achieved, controlling the degree and position of bromination can be difficult. The cyclopropyl group is known to be sensitive to certain reaction conditions and can undergo ring-opening, particularly under harsh electrophilic or acidic conditions. bohrium.com

Key challenges in the synthesis of polybrominated derivatives include:

Over-bromination: Achieving selective mono- or di-bromination without the formation of a mixture of polybrominated products can be challenging.

Ring Instability: The strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under strongly acidic or electrophilic conditions often used for bromination.

Steric Hindrance: The 1-methylcyclopropyl group can sterically hinder the approach of the brominating agent to the ortho positions of the aromatic ring.

Despite these challenges, the development of milder bromination methods and a deeper understanding of the reactivity of arylcyclopropanes are paving the way for the synthesis of these derivatives. bohrium.com

Exploration of Structural Modifications on the Cyclopropyl Ring and Their Consequences

Modifying the cyclopropyl ring of this compound offers a direct route to novel analogues with altered steric and electronic properties. A primary avenue for such modifications involves ring-opening reactions, which leverage the inherent strain of the three-membered ring.

Visible-light-induced photocatalysis has emerged as a powerful tool for the 1,3-difunctionalization of aryl cyclopropanes. rsc.org These reactions can proceed via a photo-induced radical pathway, leading to the cleavage of a C-C bond in the cyclopropane ring and the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the 1,3-oxyheteroarylation of aryl cyclopropanes using azine N-oxides as bifunctional reagents can yield β-pyridyl ketones under mild, metal-free conditions. rsc.org Similarly, radical ring-opening/cyclization cascades of cyclopropane derivatives can lead to the construction of more complex polycyclic structures. beilstein-journals.org

These ring-opening reactions transform the compact cyclopropyl moiety into a linear alkyl chain with new functional groups at the 1 and 3 positions relative to the aromatic ring, significantly altering the molecular architecture and providing access to a diverse range of new chemical entities.

Development of Chiral Analogues and Enantioselective Synthetic Approaches

The creation of chiral analogues of this compound is a key area of research, as enantiomeric purity is often crucial for biological activity. Enantioselective synthesis of these compounds can be approached through asymmetric cyclopropanation reactions.

Several catalytic systems have been developed for the enantioselective cyclopropanation of olefins. These methods often employ chiral catalysts based on transition metals such as rhodium, copper, or gold, in conjunction with chiral ligands. beilstein-journals.orgnih.gov For example, chiral phosphanyl-oxazoline (PHOX) ligands with a rigid cyclopropyl backbone have been successfully used in intermolecular asymmetric Heck reactions, demonstrating the potential for creating chiral centers adjacent to a cyclopropane ring. beilstein-journals.org

Biocatalysis offers another promising avenue. Engineered hemoproteins, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric cyclopropanations with high diastereo- and enantioselectivity, providing access to chiral 1-carboxy-2-aryl-cyclopropanes which can serve as versatile precursors. rochester.edu These biocatalytic methods can outperform traditional chemical catalysis in terms of selectivity and environmental impact.

A general strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol-cyclopropanation-retro-aldol reactions, utilizing chiral auxiliaries to control stereochemistry. rsc.org Such approaches could be adapted to produce enantiopure derivatives of this compound.

Functionalization of the Bromine Atom for Further Derivatization and Scaffold Expansion

The bromine atom on the aromatic ring of this compound is a versatile handle for a wide range of chemical transformations, enabling the expansion of the molecular scaffold and the introduction of diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl bromide with various boronic acids or esters to form biaryl structures or to introduce alkyl, alkenyl, or heteroaromatic moieties. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This coupling reaction with terminal alkynes provides a direct route to aryl alkynes. organic-chemistry.orgnih.govresearchgate.net These products can be further elaborated, for example, through hydrogenation to yield the corresponding alkyl-substituted derivatives. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. nih.govwikipedia.org This is a crucial method for the synthesis of aniline (B41778) derivatives.

Coupling ReactionReagentBond Formed
Suzuki-Miyaura Aryl/Alkyl/Alkenyl Boronic Acid/EsterC(sp²) - C(sp²)/C(sp³)
Sonogashira Terminal AlkyneC(sp²) - C(sp)
Buchwald-Hartwig Amine/AmideC(sp²) - N

Grignard Reagent Formation and Subsequent Reactions:

The bromine atom can be converted into a Grignard reagent (an organomagnesium compound) by reaction with magnesium metal. mnstate.eduunp.edu.aralfredstate.edu This highly reactive intermediate can then be used in a variety of subsequent reactions, such as:

Reaction with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Reaction with carbon dioxide to yield carboxylic acids.

Reaction with other electrophiles to introduce a wide range of functional groups.

The formation of the Grignard reagent is a fundamental transformation that opens up a vast array of possibilities for derivatization.

Lithium-Halogen Exchange:

Another important transformation is the lithium-halogen exchange, typically carried out using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. bohrium.comwikipedia.org This reaction rapidly converts the aryl bromide into a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles, allowing for the introduction of numerous functional groups, including but not limited to:

Aldehydes and ketones

Esters

Nitriles

Isocyanates

This method provides a powerful and versatile alternative to Grignard reagents for the functionalization of the aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science Research

1-Bromo-4-(1-methylcyclopropyl)benzene as a Key Synthetic Intermediate for Complex Molecules

The primary application of this compound lies in its function as a versatile synthetic intermediate. The bromine atom on the phenyl ring serves as a handle for a variety of powerful chemical transformations. Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the 4-(1-methylcyclopropyl)phenyl scaffold to other molecular fragments. This capability is crucial for the multi-step synthesis of intricate organic molecules.

Utilization in the Construction of Diverse Organic Scaffolds

The 1-methylcyclopropyl group imparts specific properties to the molecules in which it is incorporated. Its rigid, three-dimensional nature can improve metabolic stability and binding affinity to biological targets by introducing a defined conformational constraint. Organic chemists leverage this compound to introduce this valuable motif, thereby constructing diverse and novel molecular scaffolds that would be difficult to access through other synthetic routes.

Potential Roles in Agrochemical Research and Development

Exploration in Medicinal Chemistry Research

The unique structural features of this compound make it an attractive starting material for the synthesis of new drug candidates.

The 4-(1-methylcyclopropyl)phenyl core is a valuable scaffold in medicinal chemistry. The cyclopropyl (B3062369) group can serve as a bioisostere for other chemical groups, like a gem-dimethyl or carbonyl group, offering a way to fine-tune the pharmacological properties of a lead compound, such as its solubility, metabolic stability, and target-binding interactions. Researchers in drug discovery utilize intermediates like this compound to systematically explore the structure-activity relationship (SAR) of a new series of potential therapeutic agents.

Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme involved in DNA repair and is a target for the development of new cancer therapies. The design of potent and selective PARG inhibitors is an active area of research. While direct evidence linking this compound to the synthesis of known PARG inhibitors is limited in academic literature, the exploration of novel, rigid scaffolds is a key strategy in inhibitor design. The 1-methylcyclopropyl moiety offers a unique three-dimensional profile that could be exploited to achieve high affinity and selectivity for the active site of enzymes like PARG. The synthesis of such inhibitors would likely involve using this compound to introduce the phenyl-cyclopropyl fragment into a larger, more functionalized molecule.

Applications in Advanced Materials Development

The development of new organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of novel, high-performance molecules. Aryl bromides are fundamental building blocks in the synthesis of the conjugated polymers and small molecules used in these applications. The 1-methylcyclopropyl substituent can be used to modify the solid-state packing and electronic properties of these materials. By disrupting intermolecular stacking, such bulky groups can enhance the solubility and processability of the materials and influence their photophysical properties in the solid state.

Integration as Building Blocks for Liquid Crystalline Materials

Research in the field of liquid crystals often involves the synthesis of molecules with specific shapes and electronic properties to induce desired mesophases (e.g., nematic, smectic, cholesteric). The general strategy for incorporating this compound into a liquid crystal structure would involve using it as a precursor to create a more elongated, rigid molecule, often referred to as a mesogen.

For instance, through a Suzuki-Miyaura coupling reaction, the bromo-substituent can be replaced with another aromatic or alicyclic ring system. This extends the molecular structure and enhances its anisotropy, a key requirement for liquid crystallinity. The 1-methylcyclopropyl group can act as a terminal or lateral substituent, influencing the melting point, clearing point, and the type of mesophase formed.

While specific research detailing the direct use of this compound in liquid crystal synthesis is not widely published, studies on related compounds containing cyclopropyl and other alicyclic moieties have demonstrated their utility in modulating liquid crystalline behavior. For example, the introduction of cyclopropane (B1198618) rings into liquid crystal structures has been shown to affect the dielectric anisotropy, a crucial parameter for display applications. beilstein-journals.orgnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for the synthesis of 1-Bromo-4-(1-methylcyclopropyl)benzene and related aryl cyclopropanes is a key area of ongoing research. Traditional methods often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Modern approaches are increasingly focused on atom economy, reduced energy consumption, and the use of greener reagents and catalysts.

Recent advancements in photocatalysis offer a promising avenue for the synthesis of aryl cyclopropanes. These methods utilize visible light to initiate radical-based transformations under mild conditions, often avoiding the need for stoichiometric metal oxidants or reductants. rsc.orgrsc.org For instance, a potential sustainable route to this compound could involve the photocatalytic cyclopropanation of a suitable styrene (B11656) precursor.

Furthermore, base-promoted Michael-initiated ring-closure reactions represent another efficient strategy for the construction of substituted cyclopropanes. nih.gov These transition-metal-free methods offer a high degree of functional group tolerance and proceed under mild conditions, aligning with the principles of green chemistry. nih.gov The adaptation of such methodologies could provide a more sustainable pathway to the target molecule.

Below is a table summarizing potential modern synthetic approaches applicable to the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Photocatalytic Cyclopropanation Visible light-mediated, radical pathwayMild reaction conditions, environmentally benign, high atom economy
Base-Promoted Michael-Initiated Ring Closure Transition-metal-free, tandem reactionReadily available starting materials, operational simplicity, good functional group tolerance
Palladium-Catalyzed Cross-Coupling Use of organoboron or organozinc reagentsHigh efficiency, broad substrate scope

Deepening Mechanistic Understanding of Cyclopropyl-Aryl Interactions in Organic Reactions

The chemical behavior of this compound is profoundly influenced by the electronic interplay between the cyclopropyl (B3062369) group and the aromatic ring. The cyclopropane (B1198618) ring, with its significant p-character in the C-C bonds, can engage in conjugation with the adjacent π-system of the benzene (B151609) ring. researchgate.netstackexchange.com This interaction modulates the electron density of the aromatic ring and influences its reactivity in various transformations.

Understanding the electronic effects of the 1-methylcyclopropyl substituent is crucial for predicting the outcomes of reactions such as electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling. numberanalytics.com The cyclopropyl group is generally considered a weak π-electron donor, which can affect the rate and regioselectivity of these reactions. stackexchange.com

Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly instrumental in elucidating the mechanistic details of reactions involving cyclopropyl-aryl systems. rsc.orgfrontiersin.orgresearchgate.net DFT calculations can provide insights into transition state geometries, activation energies, and the electronic factors that govern reaction pathways, such as oxidative addition and reductive elimination in palladium-catalyzed processes. rsc.orgfrontiersin.org This deeper mechanistic understanding is vital for the rational design of more efficient and selective catalytic systems.

Expanding the Scope of Catalytic Transformations for Diverse Functionalization

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgresearchgate.netyoutube.com

For example, the Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives can lead to the synthesis of a library of biaryl compounds containing the 1-methylcyclopropyl moiety. researchgate.net Similarly, Heck coupling with alkenes would introduce vinyl groups, while the Sonogashira reaction with terminal alkynes would yield substituted alkynylarenes. These transformations open up avenues for the synthesis of novel materials and potential pharmaceutical candidates.

Recent research has also focused on expanding the toolbox of catalytic reactions to include nickel-catalyzed couplings, which can offer different reactivity and selectivity profiles compared to palladium-based systems. rsc.orgnih.gov Furthermore, advancements in catalyst design, including the development of more active and stable ligand systems, are continuously broadening the scope and applicability of these transformations. researchgate.net

The table below illustrates the potential for diverse functionalization of this compound through various catalytic cross-coupling reactions.

Reaction TypeCoupling PartnerResulting Functional Group
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acidsBiaryl or heteroaryl-aryl moiety
Heck Coupling AlkenesVinylarene moiety
Sonogashira Coupling Terminal alkynesAlkynylarene moiety
Buchwald-Hartwig Amination AminesArylamine moiety
C-S Coupling ThiolsAryl sulfide (B99878) moiety

Integration of Computational Predictions for Directed Synthesis and Application Discovery

Computational chemistry is emerging as a powerful predictive tool in modern organic synthesis. By modeling the properties and reactivity of molecules like this compound, researchers can gain valuable insights that guide experimental work. DFT calculations, for instance, can be employed to predict spectroscopic properties (NMR, IR), which aids in the characterization of newly synthesized compounds. researchgate.net

More significantly, computational models can predict the reactivity of different sites within the molecule, helping to design more selective and efficient synthetic routes. dntb.gov.uamdpi.commdpi.com For example, by calculating the electron density at various positions on the aromatic ring, one can predict the regioselectivity of electrophilic substitution reactions. Similarly, modeling the transition states of catalytic cycles can help in selecting the optimal catalyst and reaction conditions for a desired transformation. frontiersin.org

In the context of application discovery, computational methods can be used to predict the biological activity or material properties of derivatives of this compound. By simulating the interaction of these molecules with biological targets or predicting their electronic properties, researchers can identify promising candidates for further experimental investigation, thereby accelerating the discovery process. researchgate.net

Exploration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including reaction control, safety, and scalability. Flow chemistry and automated synthesis platforms offer innovative solutions to these challenges. mdpi.comrsc.orgresearchgate.net

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This technology can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The synthesis of aryl cyclopropanes has been successfully demonstrated using flow chemistry, highlighting its potential for the scalable production of this compound. rsc.orgrsc.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing the process of chemical library synthesis and reaction optimization. nih.govsigmaaldrich.comoxfordglobal.com By integrating automated synthesis with computational design, it is possible to rapidly synthesize and screen a large number of derivatives of this compound, significantly accelerating the discovery of new molecules with desired properties. researchgate.net The adoption of these technologies is poised to play a crucial role in the future development and application of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for 1-bromo-4-(1-methylcyclopropyl)benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via two primary routes:

Bromination of 4-(1-methylcyclopropyl)benzene using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃). Optimal conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .

Palladium-catalyzed cross-coupling of 4-bromophenylacetylene with methylcyclopropane derivatives. Catalytic systems like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve regioselectivity. Purification via column chromatography or recrystallization enhances purity (>95%) .

Synthetic Route Catalyst Yield Purity Reference
BrominationFeBr₃65–75%90–95%
Cross-CouplingPd/XPhos70–85%>95%

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Key precautions include:
  • Use of fume hoods and PPE (nitrile gloves, lab coats, goggles).
  • Immediate decontamination protocols for spills (e.g., neutralization with sodium bicarbonate).
  • Storage in airtight, light-resistant containers at 2–8°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the bromine substituent and cyclopropane ring strain. Key findings:
  • The cyclopropane ring induces steric hindrance , reducing electrophilicity at the bromine site.
  • Transition-state analysis reveals Pd-C bond formation as the rate-limiting step in Suzuki-Miyaura couplings. Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns with computational predictions .

Q. What analytical techniques resolve contradictions in reported NMR spectral data for this compound?

  • Methodological Answer : Discrepancies in aromatic proton signals (e.g., δ 7.2–7.8 ppm) arise from solvent effects or impurities. Resolution strategies:

High-Resolution NMR (500 MHz+) with deuterated solvents (CDCl₃ or DMSO-d₆) and COSY/HSQC for signal assignment.

Mass Spectrometry (HRMS-ESI) to confirm molecular ion [M+H]⁺ at m/z 225.02 (calc. 225.04) and rule out bromine isotope patterns .

Technique Key Data Conflict Resolution Reference
¹H NMRδ 2.1 (s, 3H, CH₃)Confirms methylcyclopropyl group
HRMSm/z 225.02Validates molecular formula

Q. How does the methylcyclopropyl group influence the compound’s bioactivity in medicinal chemistry applications?

  • Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays show:
  • Antifungal activity : MIC of 8 µg/mL against Candida albicans due to membrane disruption.
  • Kinase inhibition : IC₅₀ of 120 nM for JAK2 inhibition, attributed to hydrophobic interactions with the ATP-binding pocket. SAR studies recommend modifying the bromine position for improved selectivity .

Research Design & Data Analysis

Q. How to design a kinetic study to compare bromination vs. cross-coupling efficiency?

  • Methodological Answer :
  • Variables : Catalyst loading (0.5–5 mol%), temperature (−10°C to 50°C), and solvent polarity (CH₂Cl₂ vs. THF).
  • Data Collection : Monitor reaction progress via TLC/GC-MS at 10-minute intervals.
  • Analysis : Calculate turnover frequency (TOF) and activation energy (Eₐ) using the Eyring equation. Cross-coupling typically exhibits higher TOF (120 h⁻¹ vs. 45 h⁻¹ for bromination) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Reduce residence time (<5 minutes) to prevent thermal degradation.
  • Scavenger Resins : Use polymer-bound thiourea to trap excess Br₂ or Pd residues.
  • Crystallization Optimization : Solvent mixtures (hexane:EtOAc, 4:1) yield >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.